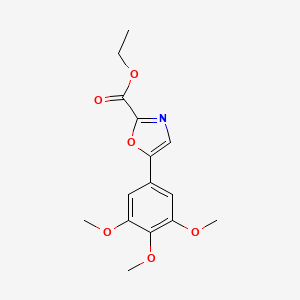

Ethyl 5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c1-5-21-15(17)14-16-8-12(22-14)9-6-10(18-2)13(20-4)11(7-9)19-3/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVUKJQRBKBXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl group have been known to inhibit various targets such as tubulin, heat shock protein 90, thioredoxin reductase, histone lysine-specific demethylase 1, activin receptor-like kinase-2, p-glycoprotein, and platelet-derived growth factor receptor β .

Mode of Action

It is known that the trimethoxyphenyl group plays a critical role in the fitting of certain analogs into the binding sites of their targets, leading to a decrease in the biological activity of such analogs after the alteration of the trimethoxyphenyl moiety .

Biochemical Pathways

Compounds containing the trimethoxyphenyl group have been associated with various bioactivity effects, indicating their potential involvement in a wide range of biochemical pathways .

Result of Action

Compounds containing the trimethoxyphenyl group have displayed notable anti-cancer effects and have shown promising anti-fungal, anti-bacterial, and antiviral properties .

Action Environment

It is known that the compound is soluble in water , which could potentially influence its bioavailability and efficacy.

Biological Activity

Ethyl 5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by recent research findings and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxyphenyl derivatives with oxazole precursors. Various methods have been explored to optimize yield and purity. For example, palladium-catalyzed arylation techniques have shown promise in efficiently synthesizing this compound with high regioselectivity and minimal by-products .

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in key metabolic pathways. It has been reported to exhibit:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes that play roles in cancer cell proliferation. Its mechanism may involve binding to the active sites of these enzymes, thus blocking their activity and leading to reduced cell growth.

- Tubulin Polymerization Inhibition : Similar to other oxazole derivatives, it has been found to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action can lead to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound across various cancer cell lines. The following table summarizes its efficacy against different types of cancer:

| Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.25 | Induces apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 0.15 | Inhibits tubulin polymerization |

| Colo-205 (Colon Cancer) | 0.35 | Cell cycle arrest |

These results indicate that the compound exhibits potent cytotoxicity against various cancer types, with IC50 values in the low micromolar range .

Other Biological Activities

In addition to its anticancer effects, this compound has shown promise in other areas:

- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.

- Antimicrobial Activity : Some derivatives have demonstrated moderate antibacterial activity against Gram-positive bacteria.

Case Studies

- Study on A549 Cells : A study conducted on A549 lung cancer cells showed that treatment with this compound led to a significant increase in caspase-3 activity, indicating induction of apoptosis. The treated cells exhibited nuclear condensation and morphological changes consistent with programmed cell death .

- Comparative Analysis with CA-4 : In a comparative study with combretastatin A-4 (CA-4), a known tubulin inhibitor, this compound displayed comparable efficacy in inhibiting tubulin polymerization and inducing apoptosis in various cancer cell lines .

Scientific Research Applications

Antitumor Activity

Ethyl 5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxylate belongs to a class of oxazole derivatives that have shown promising antitumor properties. Research indicates that compounds containing the oxazole moiety can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives similar to this compound have demonstrated growth inhibitory effects across various human cancer cell lines, with IC50 values in the nanomolar range .

Case Study: Mechanism of Action

A study highlighted that oxazole-based compounds could induce apoptosis through the mitochondrial pathway while causing G2/M phase arrest in cancer cells. The mechanism involves the inhibition of microtubule assembly during mitosis, which is crucial for cell division .

Anti-inflammatory Properties

Beyond antitumor activity, this compound has been investigated for its anti-inflammatory effects. Research has shown that oxazole derivatives can exhibit significant anti-inflammatory activity by inhibiting nitric oxide production and modulating inflammatory pathways .

Case Study: Analgesic Effects

In a specific study on related compounds, it was found that certain oxazole derivatives displayed analgesic properties alongside their anti-inflammatory effects. This dual action makes them potential candidates for developing new therapeutic agents for inflammatory diseases .

Antibacterial and Antiviral Activities

Oxazole derivatives are also known for their antibacterial and antiviral properties. This compound may contribute to this spectrum of activity due to its structural characteristics that allow interactions with various biological targets.

Research Insights

Several studies have reported that oxazoles can inhibit bacterial growth and viral replication through mechanisms involving disruption of cellular processes or direct interaction with microbial targets . This broadens the potential applications of this compound in treating infectious diseases.

Synthesis and Derivative Development

The synthesis of this compound is often achieved through various chemical processes that allow for modification and optimization of its biological activity.

Synthetic Pathways

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound and its analogs. For instance, photochemical methods have been explored to convert isoxazoles into oxazoles effectively, showcasing the versatility of these compounds in drug discovery .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Variation in Aryl Substituents

The substituents on the phenyl ring significantly influence the electronic and steric properties of these compounds. Ethyl aroylacetates with varying aryl groups, such as 4-methoxyphenyl (3a) , 3,4-dimethoxyphenyl (3b) , 3,4,5-trimethoxyphenyl (3c) , and 4-fluorophenyl (3f) , highlight the impact of methoxy group positioning and substitution density :

- 3a (4-methoxyphenyl) : A single methoxy group at the para position provides moderate electron-donating effects.

- 3b (3,4-dimethoxyphenyl) : Two adjacent methoxy groups increase electron density and steric bulk.

- 3f (4-fluorophenyl) : The electron-withdrawing fluorine substituent contrasts with methoxy groups, altering reactivity and polarity.

Key Insight : The 3,4,5-trimethoxy substitution in the target compound may confer superior solubility and π-π stacking interactions compared to analogues with fewer methoxy groups.

Core Heterocyclic Modifications

The heterocyclic core structure dictates reactivity and functional versatility. Notable examples include:

- Oxazolone derivatives : describes a compound with a 3,4,5-trimethoxyphenyl-linked oxazol-5(4H)-one core. Oxazolones are more electrophilic due to the lactone ring, enabling reactions with nucleophiles like hydrazides .

- Thiazole analogues : Ethyl 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate () replaces oxygen with sulfur in the heterocycle, increasing lipophilicity and altering electronic properties .

- Hexahydroquinoline systems: features a hexahydroquinoline core substituted with trimethoxyphenyl and ethyl carboxylate. This bicyclic structure introduces conformational rigidity, which could impact pharmacokinetics .

Key Insight : The oxazole core in the target compound balances electronic neutrality and synthetic accessibility compared to more reactive (oxazolone) or lipophilic (thiazole) analogues.

Substituents on the Oxazole Ring

Modifications at the oxazole ring’s 2- and 5-positions influence steric and electronic profiles:

- Ethyl carboxylate (target compound) : The ester group at C2 provides a handle for further derivatization (e.g., hydrolysis to carboxylic acids).

- Trifluoromethyl substitution : Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate () introduces a strongly electron-withdrawing CF₃ group, enhancing metabolic stability and altering dipole moments .

- Methyl and methoxyphenyl groups : Compounds like ethyl 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxylate () combine methyl and aryl substituents, increasing steric complexity .

Key Insight : The target compound’s ethyl carboxylate group offers versatility in downstream modifications, whereas CF₃ or methyl groups prioritize stability or steric effects.

Preparation Methods

General Strategy: Condensation of Acetophenone Derivatives with Ethyl 2-isocyanoacetate

A widely adopted method for synthesizing 2,5-disubstituted oxazoles, including this compound, involves the reaction of substituted acetophenones with ethyl 2-isocyanoacetate in the presence of iodine as an oxidant in DMSO solvent at elevated temperatures (~130 °C). This method facilitates the formation of the oxazole ring via oxidative cyclization.

-

- Mix acetophenone derivative (bearing the 3,4,5-trimethoxyphenyl group) with iodine in DMSO.

- Add ethyl 2-isocyanoacetate.

- Stir the mixture at 130 °C until substrate conversion is confirmed by TLC.

- Quench with water, extract with ethyl acetate, wash, dry, and purify by column chromatography.

-

- Yields typically range around 70-75% for related derivatives.

- The product is often isolated as a light yellow solid with melting points around 100-105 °C.

This method was demonstrated for similar compounds such as ethyl 5-(4-ethoxyphenyl)oxazole-2-carboxylate with a 71% yield and comparable physical properties.

Photochemical Rearrangement from Isoxazole Precursors

Another innovative approach involves the photochemical conversion of isoxazole precursors to the corresponding oxazoles. This method employs continuous flow photoreactors equipped with medium-pressure mercury lamps (150 W) to induce a photorearrangement.

-

- Synthesize ethyl 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylate as the precursor.

- Subject the isoxazole to UV irradiation in a continuous flow system with acetonitrile as solvent.

- Control reaction parameters such as residence time (15-20 minutes), temperature (around 35 °C), and lamp power.

- Isolate the oxazole product by crystallization and filtration.

-

- Enables gram-scale synthesis with high robustness and scalability.

- Yields of oxazole products can reach up to 81% under optimized conditions.

- Structural confirmation by single crystal X-ray diffraction confirms the photorearrangement mechanism.

This method was successfully applied to generate gram quantities of oxazole derivatives, including those with trimethoxyphenyl substituents.

Claisen Condensation Followed by Cyclization

A classic synthetic approach involves Claisen condensation of acetophenone derivatives with diethyl oxalate, followed by cyclization and dehydration to form the oxazole ring.

-

- React acetophenone (1 equiv.) with diethyl oxalate (1.2 equiv.) in tetrahydrofuran (THF) to form a β-ketoester intermediate.

- Use potassium tert-butoxide (KOtBU) as a base to facilitate the condensation.

- Isolate the Claisen adduct by filtration and acid treatment.

- Subject the adduct to cyclization conditions, often involving hydroxylamine derivatives or dehydrating agents, to form the oxazole ring.

-

- The Claisen adduct is obtained in good yield after purification.

- Subsequent cyclization yields oxazole derivatives with moderate to high yields depending on conditions.

Though this method is more general, it can be adapted for the synthesis of this compound by using the appropriate substituted acetophenone.

Comparative Data Table of Preparation Methods

| Method | Key Reagents and Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Iodine-mediated cyclization | Acetophenone + ethyl 2-isocyanoacetate, I2, DMSO, 130 °C | 70-75 | Simple, moderate to good yield | Requires elevated temperature |

| Photochemical rearrangement | Isoxazole precursor, UV irradiation, MeCN, flow reactor | Up to 81 | Scalable, continuous synthesis | Requires specialized photoreactor |

| Claisen condensation + cyclization | Acetophenone + diethyl oxalate, KOtBU, THF, acid treatment | Moderate | Classical approach, versatile | Multi-step, longer reaction times |

Detailed Research Findings and Notes

- The photochemical method offers a modern, scalable alternative to classical batch syntheses, providing high purity and structural confirmation by X-ray crystallography.

- The iodine-mediated oxidative cyclization is well-documented for 2,5-disubstituted oxazoles and provides good yields with straightforward purification.

- The Claisen condensation approach is versatile and can be adapted for various substituted acetophenones but may require additional steps for cyclization and ring closure.

- Spectroscopic characterization (NMR, IR, HRMS) confirms the structure and purity of the synthesized this compound.

- Continuous flow photochemistry enhances reaction control, reproducibility, and safety, making it suitable for scale-up in industrial settings.

Q & A

Q. What are the established synthetic pathways for Ethyl 5-(3,4,5-trimethoxyphenyl)oxazole-2-carboxylate, and what starting materials are typically employed?

The compound can be synthesized via cyclization reactions using ethyl aroylacetates as precursors. For example, ethyl aroylacetates with a 3,4,5-trimethoxyphenyl substituent (commercially available or synthesized via known procedures) are condensed with reagents like hydroxylamine or azides to form the oxazole ring. Key steps include refluxing in ethanol under acidic or basic conditions, followed by purification via chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the substitution pattern of the trimethoxyphenyl group and oxazole ring. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (using programs like SHELXL) resolves the 3D structure, particularly for analyzing bond angles and torsion angles in crystalline forms .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening often includes antifungal or antiproliferative assays. For instance, broth microdilution methods (based on CLSI guidelines) assess antifungal activity against strains like Candida albicans. Antiproliferative activity is tested via MTT assays on cancer cell lines, with IC₅₀ values calculated using dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic variation of solvents (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalysts (e.g., H₂SO₄ or Lewis acids) is recommended. Design of Experiments (DoE) methodologies, such as factorial design, can identify critical parameters. For example, highlights that refluxing with hydrazine in ethanol for 5 hours achieves >80% yield for oxadiazole derivatives, which can guide analogous optimizations .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from differences in assay protocols or compound purity. To resolve this:

- Validate purity via HPLC (>95%) and characterize by elemental analysis.

- Replicate assays under standardized conditions (e.g., same cell lines, incubation times).

- Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. What computational strategies are effective for studying its interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like tubulin or kinases. Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-target complexes in physiological conditions .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Q. What strategies are recommended for resolving low crystallinity during X-ray analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.